D-Glucose 6-phosphate Dipotassium Salt Trihydrate
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Overview
Description
D-Glucose 6-phosphate Dipotassium Salt Trihydrate, also known as D-Glucose-6-phosphate dipotassium salt trihydrate, is a compound with the molecular formula C6H17K2O12P and a molecular weight of 390.36 g/mol . This compound is an important intermediate in various biochemical pathways and is widely used in research related to glycobiology, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-phosphate dipotassium salt trihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives, and the reaction is often catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
In industrial settings, the production of D-Glucose-6-phosphate dipotassium salt trihydrate is scaled up using biotechnological methods. Microbial fermentation processes are employed to produce glucose-6-phosphate, which is then purified and converted to its dipotassium salt form. The final product is obtained as a trihydrate by crystallization from aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-6-phosphate dipotassium salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it to glucose or other sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include gluconic acid, glucose, and various phosphorylated derivatives. These products are important intermediates in biochemical pathways and have applications in various industries .
Scientific Research Applications
D-Glucose-6-phosphate dipotassium salt trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is a key intermediate in glycolysis and the pentose phosphate pathway, making it essential for studies on cellular metabolism.
Medicine: It is used in research on metabolic disorders, diabetes, and other diseases related to glucose metabolism.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of D-Glucose-6-phosphate dipotassium salt trihydrate involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and the synthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis.
Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Mannose-6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting.
Uniqueness
D-Glucose-6-phosphate dipotassium salt trihydrate is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMJPSZNCLKQL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17K2O12P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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